

A Technical Guide to 2-Aminopyridine-3-carboxamide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminopyridine-3-carboxamide

Cat. No.: B084476

[Get Quote](#)

Introduction

2-Aminopyridine-3-carboxamide, also known as 2-aminonicotinamide, is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and a carboxamide group. This arrangement of functional groups makes it a molecule of significant interest in synthetic and medicinal chemistry. As a derivative of the 2-aminopyridine scaffold, it belongs to a class of compounds widely recognized for their diverse pharmacological activities. [1][2] The simple, low-molecular-weight design of the 2-aminopyridine core serves as an excellent starting point for the synthesis of more complex, biologically active molecules with minimal side reactions.[3] This guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthetic methodologies, and key applications of **2-Aminopyridine-3-carboxamide** for researchers and professionals in drug development and chemical sciences.

Section 1: Core Chemical Identity and Properties

A precise understanding of the fundamental properties of a molecule is critical for its effective application in research and synthesis. This section details the essential identifiers and physicochemical characteristics of **2-Aminopyridine-3-carboxamide**.

Nomenclature and Identifiers

The compound is systematically identified by various names and registry numbers, ensuring unambiguous reference in scientific literature and databases.

Identifier	Value	Source(s)
IUPAC Name	2-aminopyridine-3-carboxamide	[4]
Synonym	2-Aminonicotinamide	[4][5]
CAS Number	13438-65-8	[4][6]
Molecular Formula	C ₆ H ₇ N ₃ O	[4][6][7]
Molecular Weight	137.14 g/mol	[4][6][7]
InChI Key	HTPCDVLYUXWQR-UHFFFAOYSA-N	[4]
Canonical SMILES	C1=CC=NC(=C1C(=O)N)N	[4]

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions.

Property	Value	Source(s)
Appearance	Powder	[4][7]
Melting Point	194-200 °C	[4]
Solubility	Soluble in water, alcohol, ether.	[8]

Structural Elucidation

The molecular structure of **2-Aminopyridine-3-carboxamide** is defined by a pyridine ring at the core, with a primary amine at position 2 and a carboxamide at position 3. This specific arrangement allows for intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen, influencing its conformation and reactivity. The presence of multiple hydrogen

bond donors (amine and amide N-H) and acceptors (ring nitrogen, carbonyl oxygen) facilitates the formation of extensive intermolecular networks, contributing to its crystalline solid-state and relatively high melting point.

Molecular structure of **2-Aminopyridine-3-carboxamide**.

Predicted Spectral Characteristics

While specific spectral data is not readily available in all databases, the structure allows for the prediction of key characteristic signals essential for its identification:

- ^1H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring. Additionally, two broad singlets corresponding to the primary amine ($-\text{NH}_2$) and the amide ($-\text{CONH}_2$) protons would be visible, which are typically exchangeable with D_2O .
- ^{13}C NMR: Six unique carbon signals are expected: four for the pyridine ring carbons (two of which are substituted) and one for the carbonyl carbon of the amide group, which would appear significantly downfield.
- IR Spectroscopy: The spectrum would be characterized by strong N-H stretching vibrations for the amine and amide groups (typically in the $3100\text{-}3500\text{ cm}^{-1}$ region). A prominent C=O stretching band for the amide carbonyl would be observed around $1650\text{-}1680\text{ cm}^{-1}$.

Section 2: Synthesis and Purification

The synthesis of **2-Aminopyridine-3-carboxamide** is crucial for its availability in research. A reliable method involves the amidation of its corresponding carboxylic acid, 2-aminonicotinic acid.

Rationale for Synthetic Strategy

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The chosen method involves the activation of the carboxylic acid group of 2-aminonicotinic acid to facilitate nucleophilic attack by ammonia. A common and effective activation method is the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl_2). This intermediate is highly reactive and readily undergoes amidation upon treatment with an ammonia source, such as aqueous ammonium hydroxide, to yield the desired product with high efficiency.

Experimental Protocol: Synthesis from 2-Aminonicotinic Acid

This protocol outlines a standard laboratory procedure for the synthesis of **2-Aminopyridine-3-carboxamide**.

Materials and Reagents:

- 2-Aminonicotinic acid
- Thionyl chloride (SOCl_2)
- Toluene (anhydrous)
- Ammonium hydroxide (28-30% aqueous solution)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

- Acid Chloride Formation: In a fume hood, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add thionyl chloride (1.5 eq) dropwise at room temperature.
- Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.
- Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-aminonicotinoyl chloride is obtained as a solid.

- **Amidation:** Cool the flask containing the crude acid chloride in an ice bath. Cautiously add concentrated ammonium hydroxide solution dropwise with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.
- **Stirring:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
- **Isolation:** Filter the resulting solid precipitate and wash it with cold water to remove any ammonium salts.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2-Aminopyridine-3-carboxamide** as a powder. [4]

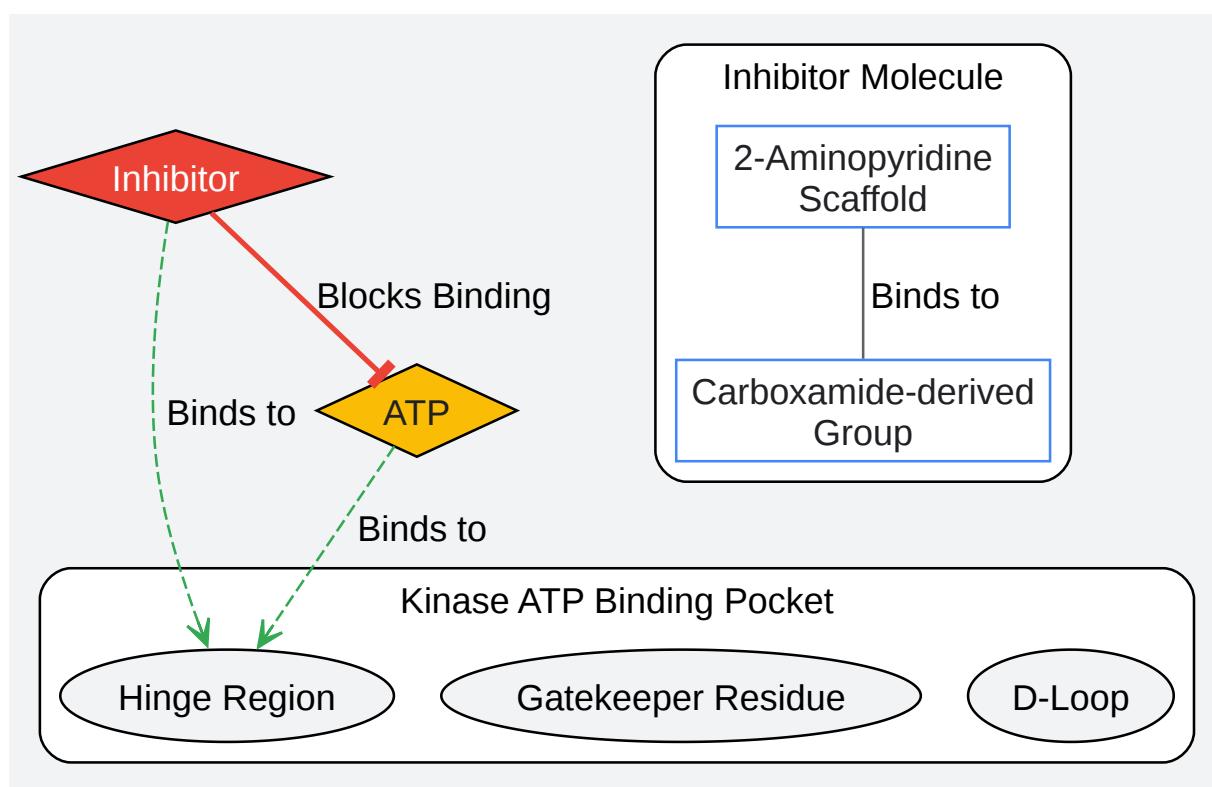
Workflow Visualization

The synthetic process can be visualized as a two-step sequence involving an activated intermediate.

Workflow for the synthesis of **2-Aminopyridine-3-carboxamide**.

Section 3: Applications in Research and Development

The unique arrangement of functional groups in **2-Aminopyridine-3-carboxamide** makes it a versatile building block for creating a wide array of complex molecules.


Role as a Heterocyclic Scaffold

With three distinct points for chemical modification—the C2-amino group, the C3-carboxamide, and the ring nitrogen—this molecule serves as a powerful scaffold in combinatorial chemistry. Each site can be selectively functionalized to generate libraries of compounds for high-throughput screening in drug discovery and materials science. The 2-aminopyridine moiety itself is a key component in a vast number of pharmacologically active agents.[2][3]

Medicinal Chemistry and Drug Discovery

The 2-aminopyridine structure is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity.[1]

- **Kinase Inhibitors:** Many small-molecule kinase inhibitors, used in cancer therapy, incorporate the 2-aminopyridine scaffold. It often acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase enzyme's hinge region. Derivatives of **2-aminopyridine-3-carboxamide** have been designed and synthesized as potent c-Met kinase inhibitors, which are targets in various cancers.[1] The carboxamide group can be modified to interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.
- **Other Therapeutic Areas:** The broader class of 2-aminopyridine derivatives has demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[2] This makes **2-Aminopyridine-3-carboxamide** a valuable starting material for developing novel therapeutics in these areas.

[Click to download full resolution via product page](#)

Conceptual model of a kinase inhibitor blocking ATP binding.

Coordination Chemistry

The nitrogen atoms of the pyridine ring and the amino group, along with the carbonyl oxygen of the amide, can act as coordination sites for metal ions. This property is analogous to that of the related 2-aminopyridine-3-carboxylic acid, which is used as a ligand to prepare copper(II)-organic coordination compounds. This potential allows for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and materials science.

Section 4: Safety and Handling

Proper handling and storage are paramount to ensure laboratory safety when working with **2-Aminopyridine-3-carboxamide**.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Class	GHS Code	Signal Word	Description	Source(s)
Acute Toxicity, Oral	H301	Danger	Toxic if swallowed	[4]
Skin Sensitization	H317	Warning	May cause an allergic skin reaction	[4]
Serious Eye Irritation	H319	Warning	Causes serious eye irritation	[4]

Recommended Handling Procedures

Adherence to standard safety protocols is essential.[\[9\]](#)[\[10\]](#)

- Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[9\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, impervious gloves, and a lab coat. A NIOSH-approved N95 dust mask is recommended when handling the powder.[4][11]
- Hygiene: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water.[10] If swallowed, seek immediate medical attention.[4]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [11]

References

- Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [\[Link\]](#)
- Pan, Z., et al. Discovery of novel **2-aminopyridine-3-carboxamides** as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 2014. [\[Link\]](#)
- PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. [\[Link\]](#)
- Pipzine Chemicals. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. [\[Link\]](#)
- Liu, W., et al. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 2022. [\[Link\]](#)
- Rao, R. N., & Chanda, K. 2-Aminopyridine – an unsung hero in drug discovery.
- Al-Ghorbani, M., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 2022. [\[Link\]](#)
- PubChem. 3-Amino-pyridine-2-carboxylic acid amide. [\[Link\]](#)
- Wikipedia. 2-Aminopyridine. [\[Link\]](#)
- Loba Feinchemie. 2-AMINO PYRIDINE. [\[Link\]](#)
- Organic Syntheses. 3-AMINOPYRIDINE. [\[Link\]](#)
- ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. [\[Link\]](#)
- NIST WebBook. 2-Aminopyridine. [\[Link\]](#)
- National Center for Biotechnology Information. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [\[Link\]](#)

- ResearchGate. (PDF) Crystal structures of N'-aminopyridine-2-carboximidamide and N'-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. [\[Link\]](#)
- ResearchGate. Synthesis of 3-Aminopyridine. | Download Scientific Diagram. [\[Link\]](#)
- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [\[Link\]](#)
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [\[Link\]](#)
- IndiaMART. **2-Aminopyridine-3-Carboxamide**. [\[Link\]](#)
- PubChem. 2-Aminopyridine. [\[Link\]](#)
- Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [\[Link\]](#)
- NIST WebBook. 2-Aminopyridine. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-氨基吡啶-3-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Aminopyridine-3-carboxamide 97 13438-65-8 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 9. biochemopharma.fr [biochemopharma.fr]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]

- 12. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Aminopyridine-3-carboxamide: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084476#2-aminopyridine-3-carboxamide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com